![molecular formula C13H9N7 B1364701 Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine CAS No. 28992-50-9](/img/structure/B1364701.png)

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine involves a mixture of 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, substituted acetophenones, and 4H-1,2,4-triazol-3-amine . The mixture is taken in DMF and added 1.5 equivalents of piperidine then refluxed for appropriate times .Molecular Structure Analysis

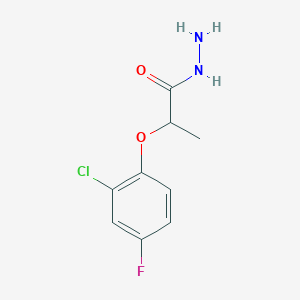

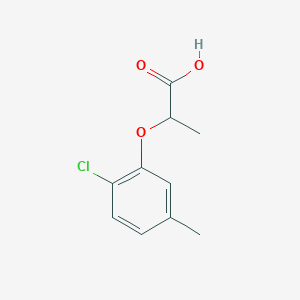

The molecular formula of Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine is C13H9N7. Its molecular weight is 263.26 g/mol.Chemical Reactions Analysis

The chemical reactions involving compounds similar to Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine often involve copper-catalyzed click reactions of azides with alkynes . These reactions are widely used due to the myriad of biological activities exhibited by the 1,2,3-triazole ring system .Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles, the core structure of Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, are known for their stability and bioisosteric properties, making them valuable in drug discovery . They can mimic peptide bonds and are used in the design of novel pharmaceuticals, including anticonvulsants, antibiotics, and anticancer agents. The compound’s ability to engage in hydrogen bonding and its strong dipole moment enhance its interaction with biological targets.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis . Its stability under various conditions allows it to be incorporated into complex molecules without degradation. It can be used in the synthesis of diverse organic compounds through reactions such as cycloadditions, substitutions, and more.

Polymer Chemistry

In polymer chemistry, Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine can be utilized to create polymers with enhanced properties . Its aromatic character and ability to participate in hydrogen bonding can lead to polymers with improved thermal stability and mechanical strength.

Supramolecular Chemistry

The compound’s structural features enable the formation of supramolecular assemblies . These assemblies are crucial in the development of molecular machines, sensors, and materials that can respond to external stimuli.

Bioconjugation

Bioconjugation techniques often employ 1,2,3-triazoles due to their biocompatibility and stability . Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine could be used to link biomolecules to various substrates or to each other, facilitating the study of biological processes and the development of diagnostic tools.

Chemical Biology

In chemical biology, this compound can be used to modify biological molecules or to create small molecule probes . These probes can help in understanding biological pathways and identifying potential therapeutic targets.

Fluorescent Imaging

The triazole ring system can be functionalized to exhibit fluorescence . This property can be harnessed in Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine to develop fluorescent tags for imaging in biological systems.

Materials Science

Due to its robustness and chemical versatility, Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine can contribute to the creation of new materials with specific electronic, optical, or mechanical properties . It can be used in the design of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.

Mécanisme D'action

Target of Action

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, also known as di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, is a complex compound with potential biological activityIt’s worth noting that compounds with a 1,2,3-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes .

Mode of Action

The donor ability of the n=n bond of the benzotriazole ring and lone pair of electrons on the hydroxy group increases the bidentate ability of the ligand . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the target’s function or structure.

Biochemical Pathways

Compounds with a 1,2,3-triazole moiety have been associated with apoptosis-inducing ability and tubulin polymerization inhibition , suggesting potential effects on cell division and growth pathways.

Pharmacokinetics

Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . These studies also investigated the drug-likeness of the compound by predicting its pharmacokinetic properties .

Result of Action

Compounds with a 1,2,3-triazole moiety have been associated with inducing apoptosis and inhibiting tubulin polymerization , suggesting potential cytotoxic effects.

Action Environment

It’s worth noting that the compound has been described as air stable , suggesting that it may be resistant to degradation in the presence of oxygen.

Propriétés

IUPAC Name |

bis(benzotriazol-1-yl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N7/c14-13(19-11-7-3-1-5-9(11)15-17-19)20-12-8-4-2-6-10(12)16-18-20/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULYYEAADFGYCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=N)N3C4=CC=CC=C4N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396377 |

Source

|

| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |

CAS RN |

28992-50-9 |

Source

|

| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)

![2,4,6-trichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364651.png)

![[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1364659.png)

![N'-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-N,N-dimethylmethanimidamide](/img/structure/B1364660.png)

![3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364677.png)